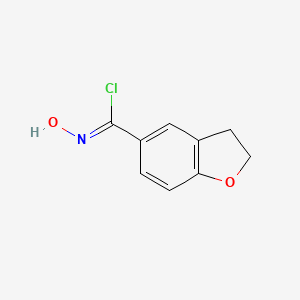

4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

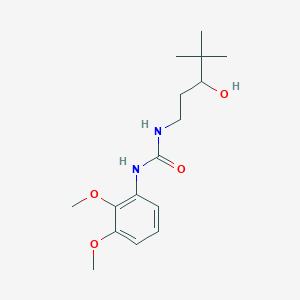

4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is a useful research compound. Its molecular formula is C8H3Cl3N2S2 and its molecular weight is 297.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

Studies have identified derivatives closely related to "4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine" as effective corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. These compounds exhibit high inhibition efficiency, attributed to their adsorption on the metal surface, which follows Langmuir's adsorption isotherm model. The effectiveness of such inhibitors depends significantly on the molecular structure, with specific substitutions enhancing inhibitory performance through increased surface adsorption and protective film formation on the metal surface (Lagrenée et al., 2002), (Bentiss et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the chemical reactivity of "this compound" has led to the discovery of novel routes for synthesizing heterocyclic compounds. This compound's reactivity with various active methylenes and other substrates results in the formation of diverse heterocyclic structures, including pyrimidine, pyrimidinone, and thiazole derivatives, showcasing its versatility in organic synthesis (Shibuya, 1984), (Duan & Rees, 1997).

Adsorption and Interaction Studies

The compound and its derivatives have been the subject of studies focusing on their adsorption properties and interactions with metals and organic molecules. These investigations help understand the molecular mechanisms underlying their applications, such as corrosion inhibition, and contribute to the development of new materials and chemicals with improved performance (Konstantinova et al., 1998), (Jacquot et al., 1999).

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .

Mode of Action

This compound interacts with its target by binding to the iron atom of the heme porphyrin ring . This interaction inhibits the stage of C14 demethylation of lanosterol, which is a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol synthesis leads to the death of the fungi due to the impossibility of osmotic nutrition .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to the death of the fungi .

Result of Action

The result of the compound’s action is the high fungicidal activity . In vitro tests have shown that it is effective against six species of phytopathogenic fungi . This makes it a potential candidate for use in fungicidal preparations to reduce the spread of fungal diseases and increase agricultural productivity .

Action Environment

Propriétés

IUPAC Name |

4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S2/c9-5-2-1-4(3-6(5)10)12-8-7(11)13-15-14-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBPILKPUCKSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C2C(=NSS2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)